![molecular formula C11H23O6P B12548938 Phosphonic acid, [[2-(acetyloxy)ethoxy]methyl]-, bis(1-methylethyl) ester CAS No. 162612-58-0](/img/structure/B12548938.png)
Phosphonic acid, [[2-(acetyloxy)ethoxy]methyl]-, bis(1-methylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [[2-(acetyloxy)ethoxy]methyl]-, bis(1-methylethyl) ester is a chemical compound with the molecular formula C10H21O6P. This compound is part of the phosphonate family, which is characterized by the presence of a phosphonic acid group. Phosphonates are known for their stability and resistance to hydrolysis, making them useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [[2-(acetyloxy)ethoxy]methyl]-, bis(1-methylethyl) ester typically involves the esterification of phosphonic acid derivatives with appropriate alcohols. One common method includes the reaction of phosphonic acid with [[2-(acetyloxy)ethoxy]methyl] alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or recrystallization are often employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [[2-(acetyloxy)ethoxy]methyl]-, bis(1-methylethyl) ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives with higher oxidation states.
Reduction: Alcohol derivatives of the original ester.
Substitution: Compounds with new functional groups replacing the ester groups.
Scientific Research Applications
Phosphonic acid, [[2-(acetyloxy)ethoxy]methyl]-, bis(1-methylethyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a potential drug candidate.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the treatment of diseases involving abnormal calcium metabolism.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of phosphonic acid, [[2-(acetyloxy)ethoxy]methyl]-, bis(1-methylethyl) ester involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate binding. The compound’s phosphonic acid group can mimic phosphate groups, allowing it to interfere with phosphate-dependent processes.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, bis(1-methylethyl) ester
- Phosphonic acid, [[2-(hydroxy)ethoxy]methyl]-, bis(1-methylethyl) ester
- Phosphonic acid, [[2-(methoxy)ethoxy]methyl]-, bis(1-methylethyl) ester
Uniqueness
Phosphonic acid, [[2-(acetyloxy)ethoxy]methyl]-, bis(1-methylethyl) ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. Its stability and resistance to hydrolysis make it particularly valuable in applications where long-term stability is required.
Properties
CAS No. |
162612-58-0 |
|---|---|
Molecular Formula |
C11H23O6P |
Molecular Weight |
282.27 g/mol |
IUPAC Name |
2-[di(propan-2-yloxy)phosphorylmethoxy]ethyl acetate |
InChI |
InChI=1S/C11H23O6P/c1-9(2)16-18(13,17-10(3)4)8-14-6-7-15-11(5)12/h9-10H,6-8H2,1-5H3 |
InChI Key |
YKEAZMYSNUVXJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(COCCOC(=O)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 3-hydroxy-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B12548868.png)
![2-[2-(1-Benzothiophen-2-yl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole](/img/structure/B12548870.png)
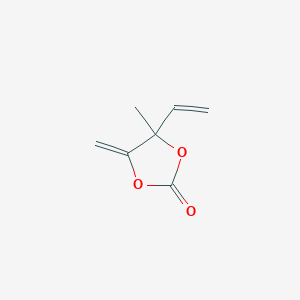
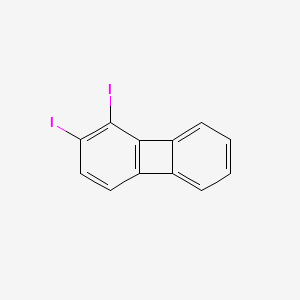

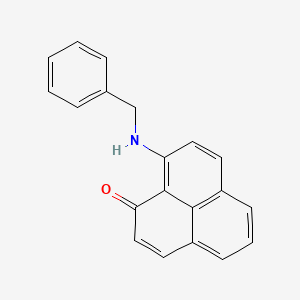

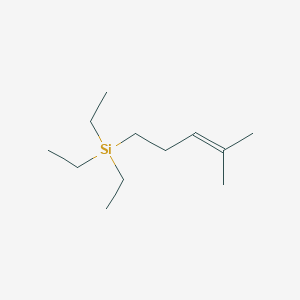
![3,5-Bis[2-(4-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole](/img/structure/B12548920.png)


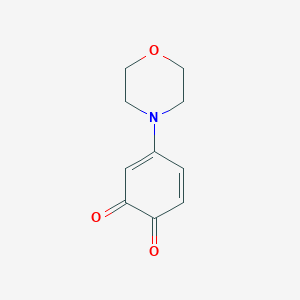
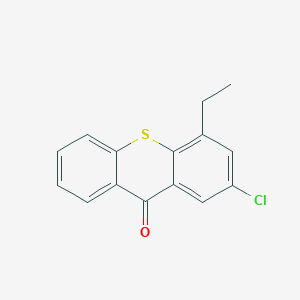
methanethione](/img/structure/B12548969.png)
